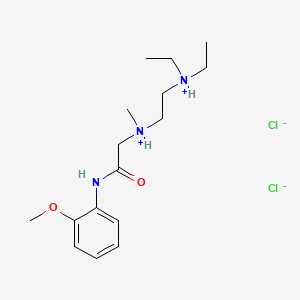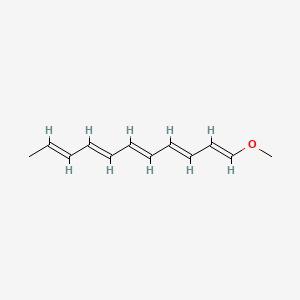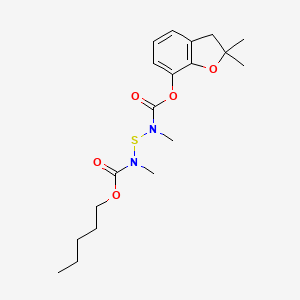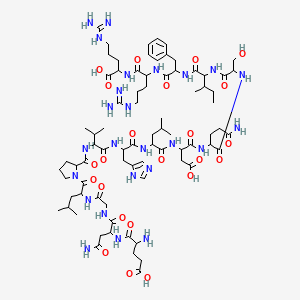
2-(2-(Diethylamino)ethyl)methylamino-o-acetanisidide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Diethylamino)ethyl)methylamino-o-acetanisidide dihydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes diethylamino and methylamino groups attached to an acetanisidide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diethylamino)ethyl)methylamino-o-acetanisidide dihydrochloride typically involves multiple steps. The process begins with the preparation of the acetanisidide core, followed by the introduction of diethylamino and methylamino groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. Large-scale reactors and continuous flow systems are employed to maintain consistent quality and efficiency. The use of automated systems and advanced monitoring techniques ensures that the production process is both cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Diethylamino)ethyl)methylamino-o-acetanisidide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield amine derivatives. Substitution reactions can result in a variety of substituted acetanisidide compounds.
Applications De Recherche Scientifique
2-(2-(Diethylamino)ethyl)methylamino-o-acetanisidide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is employed in biochemical assays and as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, including as an active ingredient in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(2-(Diethylamino)ethyl)methylamino-o-acetanisidide dihydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino and methylamino groups play a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(Dimethylamino)ethyl)methylamino-o-acetanisidide dihydrochloride
- 2-(2-(Diethylamino)ethyl)ethylamino-o-acetanisidide dihydrochloride
- 2-(2-(Diethylamino)ethyl)methylamino-p-acetanisidide dihydrochloride
Uniqueness
2-(2-(Diethylamino)ethyl)methylamino-o-acetanisidide dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of diethylamino and methylamino groups attached to an acetanisidide core sets it apart from similar compounds, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
77791-67-4 |
|---|---|
Formule moléculaire |
C16H29Cl2N3O2 |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
diethyl-[2-[[2-(2-methoxyanilino)-2-oxoethyl]-methylazaniumyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C16H27N3O2.2ClH/c1-5-19(6-2)12-11-18(3)13-16(20)17-14-9-7-8-10-15(14)21-4;;/h7-10H,5-6,11-13H2,1-4H3,(H,17,20);2*1H |
Clé InChI |
XGBPUJDXZJTCIS-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC[NH+](C)CC(=O)NC1=CC=CC=C1OC.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B13777982.png)


![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)





![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)



